![molecular formula C5H11NO2 B13094444 N-Ethyl-N-(1-hydroxyethyl)formamide](/img/structure/B13094444.png)
N-Ethyl-N-(1-hydroxyethyl)formamide
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Overview
Description
N-Ethyl-N-(1-hydroxyethyl)formamide is an organic compound with the molecular formula C5H11NO2. It is a formamide derivative where the formamide group is substituted with an ethyl group and a hydroxyethyl group. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Ethyl-N-(1-hydroxyethyl)formamide can be synthesized through the reaction of ethanolamine with ethyl formate. The reaction typically involves the following steps:
- The mixture is stirred continuously to ensure complete reaction .
Ethanolamine: is cooled to 15°C in an ice bath.
Ethyl formate: is added dropwise to the ethanolamine over a period of 45 minutes.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of high-speed mixers and controlled temperature profiles along the reaction vessel are common practices .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-(1-hydroxyethyl)formamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The formamide group can be reduced to form an amine.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of N-Ethyl-N-(1-oxoethyl)formamide.
Reduction: Formation of N-Ethyl-N-(1-hydroxyethyl)amine.
Substitution: Formation of various substituted formamides depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Intermediate for N-vinylformamide Production
N-Ethyl-N-(1-hydroxyethyl)formamide serves as a crucial intermediate in the synthesis of N-vinylformamide, which has applications in polymer chemistry. The compound is produced through the reaction of formamide with acetaldehyde in the presence of a basic catalyst. This process not only yields this compound but also facilitates subsequent alkoxylation reactions to form alkoxy derivatives, enhancing its utility in various chemical processes .
Pharmaceutical Applications
Metabolism and Toxicology Studies
This compound is recognized as a human metabolite of N,N-diethylformamide, which has implications for toxicological studies. Understanding its metabolic pathways is essential for evaluating the safety and environmental impact of compounds containing similar structures. Research indicates that this metabolite may influence biological responses, making it relevant in pharmacokinetics and drug development .
Material Science
Polymer Development
The compound's reactivity allows it to be incorporated into polymer matrices, potentially improving the mechanical properties and thermal stability of the resulting materials. For instance, studies have shown that polymers synthesized with N-alkoxy derivatives exhibit enhanced performance characteristics suitable for various industrial applications .
Table 1: Synthesis Pathway of this compound
Step | Reactants | Conditions | Product |
---|---|---|---|
1 | Formamide + Acetaldehyde | Basic catalyst (e.g., sodium carbonate) | This compound |
2 | This compound + Alcohol | Acid catalyst (e.g., sulfuric acid) | N-Alkoxyethyl formamide |
Case Study 1: Synthesis Optimization
A recent study optimized the synthesis of this compound using a continuous flow reactor. The researchers found that adjusting the reaction parameters significantly improved yield and purity. The findings highlight the importance of process optimization in industrial applications .
Case Study 2: Toxicological Assessment
Another study focused on the toxicological profile of this compound, assessing its effects on human cell lines. The results indicated low cytotoxicity levels, suggesting potential for safe usage in pharmaceutical formulations .
Mechanism of Action
The mechanism of action of N-Ethyl-N-(1-hydroxyethyl)formamide involves its interaction with various molecular targets. The hydroxyethyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The formamide group can participate in hydrogen bonding and other interactions, affecting the compound’s overall behavior in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
N-(2-Hydroxyethyl)formamide: Similar structure but lacks the ethyl group.
N,N-Diethylformamide: Contains two ethyl groups instead of one ethyl and one hydroxyethyl group.
N-Formylethanolamine: Contains a formyl group and an ethanolamine moiety.
Uniqueness
N-Ethyl-N-(1-hydroxyethyl)formamide is unique due to the presence of both an ethyl group and a hydroxyethyl group. This combination allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds .
Properties
Molecular Formula |
C5H11NO2 |
---|---|
Molecular Weight |
117.15 g/mol |
IUPAC Name |
N-ethyl-N-(1-hydroxyethyl)formamide |
InChI |
InChI=1S/C5H11NO2/c1-3-6(4-7)5(2)8/h4-5,8H,3H2,1-2H3 |
InChI Key |
IHYALPORFKQQIE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C=O)C(C)O |
Origin of Product |
United States |
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